molecular formula C10H11FN2 B13055449 (7-fluoro-2-methyl-1H-indol-5-yl)methanamine

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine

Cat. No.: B13055449
M. Wt: 178.21 g/mol
InChI Key: SEEQYSZUEXHSCX-UHFFFAOYSA-N
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Description

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring, along with a methanamine group at the 5th position, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-2-methylindole.

    Functionalization: The indole ring is functionalized at the 5th position to introduce the methanamine group. This can be achieved through a series of reactions including nitration, reduction, and amination.

    Reaction Conditions: Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and ammonia or an amine for the final amination step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-2-methyl-1H-indol-5-yl)methanamine
  • (7-bromo-2-methyl-1H-indol-5-yl)methanamine
  • (7-iodo-2-methyl-1H-indol-5-yl)methanamine

Uniqueness

The presence of the fluorine atom in (7-fluoro-2-methyl-1H-indol-5-yl)methanamine makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine

InChI

InChI=1S/C10H11FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,5,12H2,1H3

InChI Key

SEEQYSZUEXHSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC(=C2)CN)F

Origin of Product

United States

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